4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene
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Overview
Description
4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene is a complex organic compound characterized by the presence of a chlorophenoxy group, a nitro group, and a sulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting with the preparation of the chlorophenoxy and nitrobenzene intermediates. The key steps include:
Chlorophenoxy Formation: The formation of the chlorophenoxy group through a nucleophilic aromatic substitution reaction involving 4-chlorophenol and a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfinyl group can modulate the compound’s reactivity and stability, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene
Uniqueness
4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl and sulfonyl analogs. The combination of the chlorophenoxy, nitro, and sulfinyl groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61167-07-5 |
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Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-1-nitro-2-propylsulfinylbenzene |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)17(18)19)21-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
InChI Key |
HQNZCNPBYKESQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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